PF-945863

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

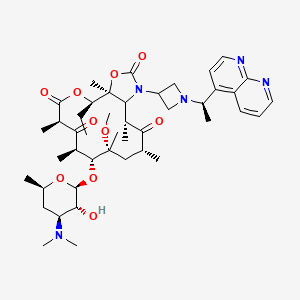

(1S,2R,5R,7R,8R,9R,11R,13R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]azetidin-3-yl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H65N5O10/c1-13-33-44(9)37(49(42(54)59-44)29-21-48(22-29)28(7)30-16-18-46-39-31(30)15-14-17-45-39)25(4)34(50)23(2)20-43(8,55-12)38(26(5)35(51)27(6)40(53)57-33)58-41-36(52)32(47(10)11)19-24(3)56-41/h14-18,23-29,32-33,36-38,41,52H,13,19-22H2,1-12H3/t23-,24-,25+,26+,27-,28-,32+,33-,36-,37?,38-,41+,43-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATPJRUUPNLGGR-ACVHMLGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)C(C)C5=C6C=CC=NC6=NC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]2(C([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)[C@H](C)C5=C6C=CC=NC6=NC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H65N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to PF-945863: Elucidating its Role as a Substrate for Aldehyde Oxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-945863 is a xenobiotic compound utilized in preclinical drug metabolism studies as a model substrate for aldehyde oxidase (AO). This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its mechanism of interaction with AO. Due to the nature of its use as a research tool, publicly available data on a specific pharmacodynamic mechanism of action or therapeutic target is limited. The primary focus of existing literature is on the characterization of its metabolic clearance by AO, serving as a valuable probe for in vitro-in vivo extrapolation (IVIVE) studies. This document summarizes key quantitative data, outlines general experimental protocols for assessing its metabolism, and provides visualizations of the metabolic processes and experimental workflows.

Core Mechanism of Action: A Substrate for Aldehyde Oxidase

This compound is predominantly characterized by its role as a substrate for aldehyde oxidase (AO), a cytosolic enzyme abundant in the liver and other tissues. AO plays a significant role in the metabolism of a variety of xenobiotics, particularly those containing azaheterocyclic moieties. The interaction of this compound with AO results in its oxidative metabolism, leading to its clearance from biological systems.

The metabolism of this compound by AO is a critical consideration in drug discovery and development, as significant species differences in AO activity can lead to challenges in predicting human pharmacokinetics from preclinical models. Therefore, this compound serves as an important tool for researchers to understand and model the contribution of AO to drug clearance.

Proposed Metabolic Pathway

While the exact chemical structures of the metabolites of this compound are not definitively reported in the available literature, the proposed mechanism involves the oxidation of the molecule by AO. Based on the known catalytic activity of AO on similar azaheterocyclic compounds, it is hypothesized that metabolism occurs at an electron-deficient carbon atom within the heterocyclic ring system. The following diagram illustrates a generalized metabolic activation of a xenobiotic by aldehyde oxidase.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the in vitro and in vivo clearance of this compound. This data is essential for constructing and validating pharmacokinetic models.

Table 1: In Vitro Clearance of this compound

| In Vitro System | Parameter | Value | Units |

| Human Liver Cytosol | Intrinsic Clearance (CLint) | 35 | mL/min/kg |

| Human Liver S9 | Intrinsic Clearance (CLint) | Not Reported | - |

Table 2: In Vivo Clearance of this compound

| Species | Parameter | Value | Units |

| Human | Predicted In Vivo Clearance | 38.8 - 44.6 | mL/min/kg |

Experimental Protocols

Detailed experimental protocols for the metabolism of this compound are not explicitly available in the public domain. However, based on standard practices for assessing the metabolic stability of compounds involving aldehyde oxidase, a general workflow can be outlined.

In Vitro Metabolic Stability in Human Liver S9

This protocol provides a general framework for assessing the metabolism of a test compound like this compound using human liver S9 fractions.

Key Steps:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Thaw pooled human liver S9 fraction on ice.

-

Prepare the incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, combine the S9 fraction, buffer, and this compound to the desired final concentrations.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

For AO-mediated metabolism, the addition of NADPH is not required. However, it can be included to assess the contribution of CYP enzymes.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

-

Sampling and Quenching:

-

At designated time points, remove an aliquot of the incubation mixture.

-

Immediately stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate the protein.

-

Transfer the supernatant to a new plate or vial for analysis.

-

Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining concentration of this compound.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time.

-

From this data, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Conclusion

This compound is a valuable research tool for investigating the role of aldehyde oxidase in drug metabolism. The quantitative data on its clearance, although limited, provides a basis for developing and refining predictive models of human pharmacokinetics for new chemical entities that are substrates of AO. The lack of detailed public information on its specific metabolites and enzyme kinetics highlights an area for future research that would further enhance its utility as a probe substrate. The experimental workflows provided in this guide offer a starting point for researchers designing studies to evaluate the AO-mediated metabolism of their compounds of interest. As our understanding of the complexities of non-CYP mediated metabolism grows, the role of tool compounds like this compound will continue to be crucial in advancing the field of drug development.

The Role of PF-945863 in Aldehyde Oxidase Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AO) is a complex molybdo-flavoenzyme that plays a significant role in the phase I metabolism of a wide array of xenobiotics, particularly nitrogen-containing heterocyclic compounds and aldehydes.[1][2] In recent years, the importance of AO in drug development has surged as medicinal chemists design molecules to be less susceptible to cytochrome P450 (CYP450) metabolism, inadvertently increasing the likelihood of AO-mediated clearance.[3] However, predicting the in vivo clearance of AO substrates from in vitro data has proven challenging due to significant species differences and complexities in in vitro to in vivo extrapolation (IVIVE).[4][5] This has led to the failure of several drug candidates in clinical trials due to unexpectedly high clearance.[4]

To address these challenges, researchers utilize well-characterized AO substrates as tool compounds to develop and refine IVIVE models. PF-945863 has emerged as a key probe substrate in this field. It is consistently used in research to establish and validate in vitro systems, such as human liver cytosol and S9 fractions, for predicting the in vivo clearance of compounds metabolized by AO.[1][5] This technical guide provides a comprehensive overview of the role of this compound in AO research, including quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this domain.

Quantitative Data Summary

The primary role of this compound in aldehyde oxidase research is as a reference substrate for determining and correlating in vitro and in vivo metabolic clearance. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro and In Vivo Unbound Intrinsic Clearance (CLint,u) of this compound

| Parameter | Value (mL/min/kg) | In Vitro System | Reference |

| In Vivo CLint,u | 35 | Human | [4][5] |

| Scaled In Vitro CLint,u | 148 | Human Liver Cytosol | [1] |

| Scaled In Vitro CLint,u | 138 | Human Liver S9 Fraction | [1] |

Table 2: Fraction Metabolized by Aldehyde Oxidase (fm,AO)

| Parameter | Value | Method | Reference |

| fm,AO | 0.87 | Determined using hydralazine inhibition in human hepatocytes | [6] |

| fm,AO | 0.63 | Determined using icotinib inhibition | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of AO activity using this compound. The following protocols are based on established methods for determining the in vitro intrinsic clearance of AO substrates.[1][3]

Protocol 1: Determination of In Vitro Intrinsic Clearance of this compound in Human Liver Cytosol

1. Materials and Reagents:

- This compound

- Pooled human liver cytosol (e.g., from a pool of 150 donors)

- Potassium phosphate buffer (100 mM, pH 7.4)

- Acetonitrile (ACN), HPLC grade

- Internal standard (IS) for LC-MS/MS analysis (structurally similar stable isotope-labeled compound if available)

- 96-well plates

- Incubator capable of maintaining 37°C

- LC-MS/MS system

2. Preparation of Solutions:

- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

- Working Solution: Dilute the stock solution with potassium phosphate buffer to achieve a final incubation concentration of 1 µM.

- Human Liver Cytosol Suspension: Thaw pooled human liver cytosol on ice and dilute with potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.

- Quenching Solution: Prepare acetonitrile containing the internal standard at an appropriate concentration.

3. Incubation Procedure:

- Pre-warm the 96-well plate containing the this compound working solution and the human liver cytosol suspension at 37°C for 5 minutes.

- Initiate the metabolic reaction by adding the human liver cytosol suspension to the wells containing the this compound working solution. The final volume should be consistent across all wells (e.g., 200 µL).

- Incubate the plate at 37°C with gentle shaking.

- At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding an excess volume (e.g., 2 volumes) of the cold quenching solution to the respective wells.

- Centrifuge the plate at 4°C to pellet the precipitated protein.

- Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

- Example LC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: A suitable gradient to ensure separation from metabolites and matrix components.

- Flow Rate: 0.4 mL/min

- Example MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

5. Data Analysis:

- Plot the natural logarithm of the percentage of this compound remaining versus time.

- Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

- Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

- Calculate the in vitro intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t1/2) / (protein concentration in mg/mL)

Protocol 2: Determination of Fraction Metabolized by AO (fm,AO) using an Inhibitor

This protocol is an extension of Protocol 1 to determine the specific contribution of AO to the metabolism of this compound.

1. Additional Materials:

- A selective AO inhibitor (e.g., hydralazine or menadione).[2]

2. Procedure:

- Follow the same procedure as in Protocol 1, but run a parallel set of incubations that include a pre-incubation step with the AO inhibitor (e.g., 100 µM menadione) for 5-10 minutes before adding this compound.

- Determine the in vitro intrinsic clearance in the presence (CLint,inhibited) and absence (CLint,control) of the inhibitor.

- Calculate the fraction metabolized by AO (fm,AO) using the formula: fm,AO = 1 - (CLint,inhibited / CLint,control)

Signaling Pathways and Experimental Workflows

As this compound is a tool compound for studying metabolism, its role is not in modulating signaling pathways but rather in serving as a substrate in experimental workflows. The following diagrams illustrate these processes.

Caption: Experimental workflow for determining the in vitro intrinsic clearance of this compound.

Caption: General metabolic pathway of a substrate like this compound by aldehyde oxidase.

Conclusion

This compound serves as a critical tool in aldehyde oxidase research, primarily functioning as a benchmark substrate for the development and validation of in vitro models aimed at predicting in vivo metabolic clearance. Its consistent use across multiple studies provides a valuable reference point for laboratories seeking to establish their own AO activity assays. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their work. A thorough understanding of the metabolic characteristics of tool compounds like this compound is essential for improving the accuracy of IVIVE for AO substrates and ultimately reducing the attrition of drug candidates in clinical development due to unforeseen metabolic liabilities. As research in this area continues, the standardized use of such probe substrates will be paramount in building more robust and predictive models of human drug metabolism.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]

- 3. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]

- 4. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel in vitro allometric scaling methodology for aldehyde oxidase substrates to enable selection of appropriate species for traditional allometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Stagnation of PF-945863: A Ketolide's Journey

Groton, CT - In the ongoing battle against antimicrobial resistance, the discovery and development of novel antibiotics are paramount. PF-945863, an azetidinyl ketolide, emerged from the laboratories of Pfizer as a promising candidate to address the growing threat of multidrug-resistant respiratory tract infections. Its development was driven by the urgent need for a safer alternative to the potent ketolide telithromycin, which, despite its efficacy, was marred by concerns of severe hepatotoxicity. The scientific journey of this compound reveals a meticulous effort to engineer a molecule with potent antibacterial activity while mitigating the safety liabilities that plagued its predecessor. However, the ultimate fate of this compound underscores the formidable challenges inherent in antibiotic development.

The discovery of this compound was part of a broader initiative at Pfizer to create a new generation of ketolides that could effectively combat resistant bacterial strains. The research, detailed in the Journal of Medicinal Chemistry in 2009, focused on a novel series of azetidinyl ketolides. The core strategy was to design molecules that would minimize hepatic turnover and reduce the time-dependent inactivation of cytochrome P450 3A (CYP3A) isoforms in the liver, a key mechanism implicated in telithromycin-induced liver injury.

A critical aspect of the preclinical development of this compound was the extensive investigation into its metabolic fate. A significant finding, published in Drug Metabolism and Disposition in 2010, was the prominent role of aldehyde oxidase (AO) in its clearance. This discovery highlighted the increasing importance of non-cytochrome P450 metabolic pathways in drug development and the challenges associated with accurately predicting their impact in humans. The site of metabolism by AO was identified as the naphthyridine moiety of the molecule.

Despite the promising preclinical data, the clinical development trajectory of this compound appears to have stalled. While detailed public disclosures regarding its clinical trial status are scarce, the absence of this compound in Pfizer's publicly available pipeline updates from the relevant period suggests that its development was likely discontinued. The precise reasons for this discontinuation have not been officially released, leaving the scientific community to speculate on the potential hurdles it may have encountered, which could range from unforeseen safety signals to challenges in demonstrating superior efficacy or a viable commercial path.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₄H₆₅N₅O₁₀ |

| Molecular Weight | 824.01 g/mol |

| Purity | >98% |

Table 2: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC in µg/mL)

| Bacterial Strain | MIC (µg/mL) |

| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.008 |

| Streptococcus pneumoniae (Erythromycin-Resistant, mefA) | 0.015 |

| Streptococcus pneumoniae (Erythromycin-Resistant, ermB) | 0.06 |

| Streptococcus pyogenes | 0.008 |

| Haemophilus influenzae | 1 |

| Moraxella catarrhalis | 0.03 |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.06 |

Table 3: In Vitro Metabolism Data of this compound

| In Vitro System | Parameter | Value |

| Human Liver Cytosol | Intrinsic Clearance (CLint) | 11.5 µL/min/mg protein |

| Human Liver S9 Fraction | Intrinsic Clearance (CLint) | 9.8 µL/min/mg protein |

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process as detailed by Magee et al. in the Journal of Medicinal Chemistry (2009, 52, 23, 7446-7457). The key final step involves the coupling of the azetidinyl side chain to the ketolide core.

Step 1: Preparation of the Azetidinyl Side Chain The synthesis of the chiral azetidinyl side chain begins with a suitable protected azetidine derivative. A multi-step sequence is employed to introduce the naphthyridinyl ethyl moiety. This typically involves a nucleophilic substitution or a reductive amination reaction.

Step 2: Preparation of the Ketolide Core The ketolide core is derived from a macrolide antibiotic, such as clarithromycin. The cladinose sugar at the C3 position is removed and the resulting hydroxyl group is oxidized to a ketone.

Step 3: Coupling Reaction The final step involves the coupling of the prepared azetidinyl side chain to the C-11/C-12 carbamate of the ketolide core. This is typically achieved through a reaction with a suitable activating agent, such as a chloroformate, to form the carbamate linkage.

Step 4: Deprotection and Purification Any protecting groups used during the synthesis are removed in the final steps. The crude product is then purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to yield this compound of high purity.

In Vitro Antibacterial Activity (MIC Determination)

The minimum inhibitory concentrations (MICs) of this compound were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: A panel of clinically relevant respiratory pathogens was used, including various strains of Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus.

-

Inoculum Preparation: Bacterial colonies were suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted to obtain the final desired inoculum concentration.

-

Drug Dilution: this compound was serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plates containing the drug dilutions. The plates were then incubated at 35-37 °C for 18-24 hours.

-

MIC Reading: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

Aldehyde Oxidase Metabolism Assay

The in vitro metabolism of this compound by aldehyde oxidase was assessed using human liver cytosolic and S9 fractions, as described by Zientek et al. in Drug Metabolism and Disposition (2010, 38, 8, 1322-1327).

-

Preparation of Subcellular Fractions: Pooled human liver cytosol and S9 fractions were used as the enzyme source.

-

Incubation Mixture: The incubation mixture contained this compound (at a specified concentration, typically 1 µM), the liver subcellular fraction (e.g., 1 mg/mL protein), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Reaction Initiation and Termination: The reaction was initiated by the addition of the substrate and incubated at 37 °C. The reaction was terminated at various time points by the addition of a quenching solvent, such as acetonitrile.

-

Sample Analysis: The samples were then centrifuged, and the supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound (this compound) over time.

-

Data Analysis: The rate of metabolism was determined from the slope of the natural logarithm of the remaining parent drug concentration versus time plot. The in vitro intrinsic clearance (CLint) was then calculated by dividing the rate of metabolism by the protein concentration.

Visualizations

Caption: High-level overview of the discovery and development pathway of this compound.

Caption: Experimental workflow for the aldehyde oxidase metabolism assay of this compound.

Caption: Simplified signaling pathway of this compound's antibacterial mechanism of action.

PF-945863: A Technical Guide for its Application as an Aldehyde Oxidase Probe Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-945863, a potent and selective probe substrate for aldehyde oxidase (AO). Aldehyde oxidase is a complex molybdo-flavoenzyme that plays a crucial role in the metabolism of a wide array of xenobiotics, particularly those containing azaheterocyclic moieties. The increasing recognition of AO's significance in drug development has necessitated the use of reliable probe substrates to characterize its activity and inhibition. This document consolidates available quantitative data, details experimental protocols, and presents visual representations of metabolic pathways and workflows to facilitate the effective use of this compound in research and drug development settings.

Introduction to Aldehyde Oxidase and Probe Substrates

Aldehyde oxidase (EC 1.2.3.1) is a cytosolic enzyme predominantly found in the liver, with significant inter-species variability in its expression and substrate specificity.[1] Historically, the focus of drug metabolism studies has been on cytochrome P450 enzymes. However, an increasing number of drug candidates, designed to minimize CYP-mediated metabolism, have been found to be substrates for AO, leading to unforeseen pharmacokinetic challenges and clinical trial failures. This has highlighted the critical need for robust in vitro tools to assess AO-mediated metabolism early in the drug discovery process.

Probe substrates are essential tools for characterizing enzyme activity. An ideal probe substrate for AO should be specific for the enzyme, exhibit high affinity and turnover, and have a well-defined metabolic pathway. This compound has emerged as a valuable tool for these purposes, enabling researchers to investigate AO activity, determine inhibition potential of new chemical entities, and understand the contribution of AO to the overall clearance of a drug candidate.

This compound: A Substrate for Aldehyde Oxidase

This compound is a proprietary compound developed by Pfizer that has been utilized as a probe substrate in studies of aldehyde oxidase. While the chemical structure has not been widely publicized, a 2013 publication by Jones et al. in Drug Metabolism and Disposition provided a depiction of the molecule and highlighted its utility in characterizing AO metabolism. The metabolism of this compound is predominantly mediated by AO, making it a suitable tool for investigating the enzyme's function.

Quantitative Data for this compound Metabolism

The following tables summarize the available quantitative data for the metabolism of this compound by aldehyde oxidase. This data is crucial for designing and interpreting experiments, as well as for building in vitro-in vivo correlation (IVIVC) models.

Table 1: In Vitro and In Vivo Clearance of this compound

| Parameter | Value | Species | System | Reference |

| In Vitro Intrinsic Clearance (CLint) | 35 mL/min/kg | Human | Liver Cytosol/S9 | [2] |

| Predicted In Vitro Clearance | 38.8 - 44.6 mL/min/kg | Human | Not Specified | [2] |

| In Vivo Hepatic Intrinsic Clearance | 180 mL/min/kg | Human | In vivo | [2] |

| Predicted Hepatic Clearance | 148 - 343.3 mL/min/kg | Human | Not Specified | [2] |

Table 2: Fraction Metabolized by Aldehyde Oxidase (fm,AO)

| Compound | fm,AO (using Icotinib) | fm,AO (using Hydralazine) | Reference |

| This compound | 0.63 | 0.87 | Not Specified |

Experimental Protocols

While a highly detailed, step-by-step protocol for a this compound specific assay is not publicly available, this section provides a generalized protocol for assessing AO activity using a probe substrate like this compound in human liver cytosol. This protocol is based on standard methodologies described in the literature.[3][4]

In Vitro Incubation in Human Liver Cytosol

Objective: To determine the rate of metabolism of this compound by aldehyde oxidase in human liver cytosol.

Materials:

-

This compound

-

Pooled human liver cytosol (e.g., from a commercial supplier)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes or 96-well plates

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare working solutions of this compound by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation should be low (typically ≤1%) to avoid enzyme inhibition.

-

Thaw the pooled human liver cytosol on ice. Determine the protein concentration.

-

-

Incubation:

-

In microcentrifuge tubes or a 96-well plate, pre-warm the required volume of potassium phosphate buffer at 37°C for 5-10 minutes.

-

Add the human liver cytosol to the buffer to achieve the desired final protein concentration (e.g., 0.5 - 1 mg/mL).

-

Initiate the metabolic reaction by adding the this compound working solution to the cytosol mixture. The final substrate concentration should be chosen based on the desired experimental conditions (e.g., around the expected Km if known, or a fixed concentration for screening purposes).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time Point Sampling:

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube or well containing at least 2 volumes of ice-cold acetonitrile with the internal standard. This will precipitate the protein and stop the enzymatic reaction.

-

-

Sample Processing:

-

Vortex the quenched samples to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

-

The disappearance of the parent compound over time is used to calculate the rate of metabolism.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear portion of this plot represents the first-order rate constant (k).

-

The intrinsic clearance (CLint) can then be calculated using the following equation: CLint (µL/min/mg protein) = (k / [protein concentration in mg/mL]) * 1000

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

The metabolism of this compound by aldehyde oxidase involves the oxidation of the parent molecule. Based on the structure provided in the literature, there are two potential sites for AO-mediated oxidation. The following diagram illustrates this proposed metabolic pathway.

Caption: Proposed metabolic pathway of this compound by aldehyde oxidase.

Experimental Workflow for In Vitro AO Assay

The following diagram outlines the general workflow for conducting an in vitro aldehyde oxidase assay using this compound as a probe substrate.

References

- 1. Process for preparing functionalized perfluoropolyoxyalkylenes - Patent US-5371272-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commonorganicchemistry.com [commonorganicchemistry.com]

- 4. Structural Elucidation of Chalcone Reductase and Implications for Deoxychalcone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Pharmacokinetics of PF-945863: An Aldehyde Oxidase Substrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of PF-945863, a compound known for its metabolism by aldehyde oxidase (AO). Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for drug development professionals. This document summarizes the available quantitative data, outlines detailed experimental methodologies for in vitro metabolism studies, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's behavior in preclinical settings.

Quantitative Pharmacokinetic Data

The publicly available data for this compound primarily focuses on its metabolic clearance, a critical parameter in determining a drug's dosing regimen and potential for accumulation. The following tables summarize the key in vitro and in vivo clearance values.

Table 1: In Vitro Clearance of this compound

| In Vitro System | Parameter | Value | Reference |

| Human Liver Cytosol / S9 Fractions | Scaled Unbound Intrinsic Clearance (CLint,u) | Not explicitly quantified in snippets | [1][2][3] |

| Not Specified | Predicted In Vitro Clearance | 38.8–44.6 ml/min/kg | [4] |

Table 2: In Vivo Clearance of this compound

| Species | Parameter | Value | Reference |

| Human | Actual In Vivo Intrinsic Clearance | 35 ml/min/kg | [4] |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating research findings. Below is a representative, detailed methodology for an in vitro metabolic stability study, a cornerstone for evaluating compounds like this compound.

In Vitro Metabolic Stability in Human Liver S9 Fractions

This protocol outlines the steps to determine the intrinsic clearance of this compound in human liver S9 fractions, a common in vitro system containing both cytosolic and microsomal enzymes.

Materials:

-

This compound

-

Pooled Human Liver S9 Fraction

-

NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal Standard for analytical quantification

-

Incubator/Water Bath (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare the working solution of this compound by diluting the stock solution in potassium phosphate buffer to the desired final concentration (e.g., 1 µM). The final solvent concentration should be kept low (typically <1%) to avoid enzyme inhibition.

-

Thaw the pooled human liver S9 fraction on ice and dilute it with cold potassium phosphate buffer to the desired protein concentration (e.g., 1 mg/mL).

-

-

Incubation:

-

Pre-warm the S9 fraction dilution and the this compound working solution at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed S9 fraction.

-

Add the this compound working solution to the S9 fraction mixture to start the incubation.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding a volume of cold acetonitrile containing an internal standard to the collected aliquots. This step precipitates the proteins and stops the enzymatic reaction.

-

Vortex the samples and then centrifuge them at a high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).

-

Visualizing Key Pathways and Workflows

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language for Graphviz, depict the experimental workflow for in vitro metabolism and the metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolic Stability

Caption: Experimental workflow for determining the in vitro metabolic stability of this compound.

Aldehyde Oxidase (AO) Metabolic Pathway

Caption: Simplified metabolic pathway of this compound via aldehyde oxidase.

Conclusion

The preclinical pharmacokinetic profile of this compound is dominated by its metabolism via aldehyde oxidase. While comprehensive in vivo data in preclinical species remains limited in the public domain, the available in vitro studies provide valuable insights into its clearance mechanisms. The experimental protocols and visualizations provided in this guide offer a foundational understanding for researchers and drug development professionals working with AO substrates. Further investigation into the in vivo pharmacokinetics of this compound across multiple preclinical species would be invaluable for a more complete understanding and for refining predictive models for this class of compounds.

References

- 1. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Landscape of PF-945863: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of PF-945863, a compound primarily metabolized by aldehyde oxidase (AO). Understanding the biotransformation of this compound is critical for predicting its pharmacokinetic profile and potential drug-drug interactions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Core Metabolism and Quantitative Data

This compound is predominantly cleared through metabolism mediated by aldehyde oxidase, a cytosolic enzyme abundant in the liver.[1][2][3][4][5] In vitro studies using human liver cytosol and S9 fractions have been instrumental in characterizing its metabolic fate.[2][3][4][5] While extensive kinetic data such as Km and Vmax are not publicly available, studies have focused on determining its intrinsic clearance to predict in vivo human clearance.

A key study established an in vitro-in vivo correlation for a range of AO substrates, including this compound.[2][3][5] Computational modeling, specifically using density functional theory (DFT) calculations, has been employed to predict the sites of metabolism and the intrinsic clearance of this compound.[1] These predictions have shown a strong correlation with experimentally determined values.

Table 1: In Vitro and Predicted In Vivo Clearance of this compound

| Parameter | Value | In Vitro System | Reference |

| Predicted In Vitro Intrinsic Clearance | 38.8–44.6 mL/min/kg | Not Applicable (Computational Prediction) | [1] |

| Actual In Vitro Intrinsic Clearance | 35 mL/min/kg | Pooled Human Liver Cytosol / S9 Fractions | [1] |

It is important to note that the precise, experimentally confirmed site of AO-mediated oxidation on the this compound molecule has not been definitively reported in the literature.[1] However, computational models suggest two potential sites of oxidation, with a slight energetic preference for one site over the other.[1]

Metabolic Pathways

The primary metabolic pathway for this compound is oxidation catalyzed by aldehyde oxidase. The reaction involves the addition of an oxygen atom to the molecule. At present, there is no substantial evidence in the reviewed literature to suggest significant metabolism by cytochrome P450 (CYP) enzymes or through conjugation reactions such as glucuronidation.

References

- 1. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

PF-945863: A Technical Guide to its Role in Drug-Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-945863 is a xenobiotic compound primarily metabolized by aldehyde oxidase (AO), a cytosolic enzyme gaining increasing attention in drug development. Understanding the interaction of new chemical entities with AO is critical for predicting their pharmacokinetic profiles and potential for drug-drug interactions (DDIs). This technical guide provides a comprehensive overview of this compound's relevance in DDI studies, focusing on its characterization as an AO substrate. While specific DDI studies involving this compound are not publicly available, this document outlines the established experimental protocols and theoretical frameworks for assessing such interactions. Quantitative data on the clearance of this compound are presented, alongside detailed, representative methodologies for evaluating AO-mediated metabolism and DDI potential.

Introduction: The Significance of Aldehyde Oxidase in Drug Metabolism

Aldehyde oxidase (AO) is a molybdoflavoprotein that plays a significant role in the metabolism of a wide array of xenobiotics, particularly those containing nitrogen heterocyclic rings. Unlike the well-characterized cytochrome P450 (CYP450) enzyme system, the contribution of AO to drug clearance has historically been underappreciated. However, with the increasing development of drug candidates designed to minimize CYP450 metabolism, the role of AO has become more prominent.

Metabolism by AO can significantly influence a drug's pharmacokinetic profile, including its clearance and potential for DDIs. Therefore, early identification of a compound as an AO substrate is crucial in drug discovery and development. This compound serves as a relevant case study in this context, having been identified as a substrate for human aldehyde oxidase.

This compound: An Aldehyde Oxidase Substrate

This compound was part of a cohort of 11 drugs known to be metabolized by AO that were used to develop an in vitro-in vivo correlation (IVIVC) for predicting AO-mediated clearance.[1] This research highlighted the challenges in accurately predicting in vivo clearance from in vitro data for AO substrates.

Quantitative Clearance Data

The following table summarizes the available in vitro and in vivo clearance data for this compound. This data is essential for understanding its metabolic profile and for building predictive pharmacokinetic models.

| Parameter | Value | Source |

| In Vitro Intrinsic Clearance (Predicted) | 38.8–44.6 mL/min/kg | Jones et al. |

| In Vitro Intrinsic Clearance (Actual) | 35 mL/min/kg | Jones et al. |

| In Vivo Hepatic Intrinsic Clearance | 35 mL/min/kg | Jones et al. |

Table 1: In Vitro and In Vivo Clearance Data for this compound

Note: The chemical structure of this compound is not publicly available at the time of this publication.

Methodologies for Assessing AO-Mediated Metabolism and Drug-Drug Interactions

While specific experimental protocols for this compound are not detailed in the public domain, this section provides representative methodologies for characterizing a compound as an AO substrate and for evaluating its potential for DDIs.

Experiment 1: Determination of Aldehyde Oxidase Substrate Activity

This experiment aims to confirm that a test compound is a substrate of AO.

Workflow for AO Substrate Identification

Caption: Workflow for determining if a compound is an AO substrate.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Thaw pooled human liver cytosol or S9 fractions on ice.

-

Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

-

Incubation:

-

Pre-warm the potassium phosphate buffer and human liver cytosol/S9 fraction at 37°C.

-

Initiate the reaction by adding the test compound to the mixture to achieve a final concentration (e.g., 1 µM).

-

The final incubation mixture should contain the test compound, liver fraction (e.g., 1 mg/mL protein), and buffer.

-

-

Sampling and Analysis:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

-

Immediately quench the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the remaining test compound against time.

-

The slope of the linear portion of the curve represents the rate of depletion, from which the in vitro intrinsic clearance can be calculated.

-

Experiment 2: Aldehyde Oxidase Inhibition Assay

This experiment assesses the potential of a test compound to inhibit AO activity, which is crucial for predicting its role as a perpetrator in DDIs.

Workflow for AO Inhibition Assay

Caption: Workflow for assessing the AO inhibitory potential of a compound.

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of a known AO probe substrate (e.g., zaleplon, phthalazine) and the test inhibitor (e.g., this compound) in a suitable solvent.

-

Use pooled human liver cytosol as the enzyme source.

-

-

Incubation:

-

Pre-incubate the human liver cytosol with varying concentrations of the test inhibitor at 37°C for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the AO probe substrate.

-

Incubate for a fixed period where the reaction is linear.

-

-

Analysis:

-

Terminate the reaction with a stopping solution.

-

Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

-

-

Data Interpretation:

-

Calculate the percentage of inhibition of metabolite formation at each inhibitor concentration relative to a vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AO activity) by fitting the data to a suitable model.

-

Experiment 3: Cytochrome P450 Induction Assay

Although this compound is primarily an AO substrate, it is standard practice to evaluate the potential for induction of major CYP enzymes to rule out other DDI pathways.

Workflow for CYP450 Induction Assay

Caption: Workflow for evaluating the CYP450 induction potential.

Protocol:

-

Cell Culture and Treatment:

-

Plate cryopreserved human hepatocytes and allow them to form a monolayer.

-

Treat the hepatocytes with various concentrations of the test compound (e.g., this compound), a vehicle control, and positive controls (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4) for 48-72 hours.

-

-

Analysis:

-

mRNA Analysis: Lyse the cells, extract mRNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of CYP1A2, CYP2B6, and CYP3A4 genes.

-

Enzyme Activity Assay: Incubate the treated hepatocytes with a cocktail of specific CYP probe substrates and measure the formation of their respective metabolites using LC-MS/MS.

-

-

Data Interpretation:

-

Calculate the fold induction of mRNA expression and enzyme activity relative to the vehicle control.

-

Compare the induction potential to that of the positive controls to assess the clinical relevance.

-

Signaling Pathways and Logical Relationships

As this compound is primarily discussed in the context of its metabolism, its direct involvement in signaling pathways is not documented. The logical relationship central to its study is the in vitro-in vivo extrapolation of its clearance.

Logical Relationship of In Vitro to In Vivo Extrapolation

Caption: Logical flow of in vitro to in vivo extrapolation for clearance.

Conclusion

This compound serves as a valuable tool compound for understanding the role of aldehyde oxidase in drug metabolism. The available data on its clearance, combined with the representative experimental protocols outlined in this guide, provide a framework for assessing the DDI potential of other AO substrates. While direct DDI studies on this compound are lacking in the public literature, the methodologies presented here are standard in the field and are essential for a thorough evaluation of any new chemical entity that is a substrate or inhibitor of AO. Future research focusing on the specific interactions of this compound with other drugs would provide a more complete picture of its DDI profile and further enhance our understanding of AO-mediated drug interactions.

References

PF-945863: A Technical Guide for its Application in Aldehyde Oxidase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a xenobiotic compound that has found a niche application in basic and applied research, primarily within the field of drug metabolism and pharmacokinetics (DMPK). It is recognized as a substrate of Aldehyde Oxidase (AO), a complex molybdo-flavoenzyme involved in the metabolism of various drugs and xenobiotics. Due to its metabolic profile, this compound serves as a valuable tool for investigating the activity and contribution of AO to drug clearance. This technical guide provides an in-depth overview of the basic research applications of this compound, with a focus on its use in understanding and predicting AO-mediated metabolism.

Core Application: Probing Aldehyde Oxidase Activity

The primary application of this compound in a research setting is as a reference substrate for Aldehyde Oxidase. The accurate prediction of human clearance of drug candidates remains a significant challenge in drug development, particularly for compounds metabolized by non-cytochrome P450 enzymes like AO. This compound is one of several compounds used to develop and validate in vitro-in vivo correlation (IVIVC) models for AO-mediated clearance.[1][2][3] These models are crucial for forecasting the pharmacokinetic behavior of new chemical entities in humans.

Mechanism of Metabolism

This compound undergoes oxidation by Aldehyde Oxidase. Computational studies suggest that there are multiple potential sites of oxidation on the molecule, with slight energetic preferences for certain sites.[4] The metabolism of this compound is studied in various in vitro systems, such as human liver cytosol and S9 fractions, to determine its intrinsic clearance.[1][2][3][5] This in vitro data is then correlated with in vivo clearance data to establish scalable models.

Quantitative Data Summary

The following tables summarize the reported clearance values for this compound from in vitro and in vivo studies. This data is instrumental in establishing IVIVC for AO substrates.

| In Vitro System | Parameter | Value | Reference |

| Human Liver Cytosol | Scaled Unbound Intrinsic Clearance (CLint,u) | 1600 µL/min/mg protein | [2] |

| Human Liver S9 | Scaled Unbound Intrinsic Clearance (CLint,u) | 1300 µL/min/mg protein | [2] |

| - | Predicted In Vitro Clearance | 38.8–44.6 mL/min/kg | [4] |

| In Vivo Parameter | Value | Reference |

| Unbound Intrinsic Clearance (CLint,u) | 11,000 mL/min/kg | [2] |

| Actual In Vitro Clearance | 35 mL/min/kg | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving this compound. Below are generalized protocols based on the cited literature for assessing its metabolism in vitro.

In Vitro Metabolism Assay using Human Liver Cytosol or S9 Fractions

This experiment aims to determine the intrinsic clearance of this compound mediated by Aldehyde Oxidase.

Materials:

-

This compound

-

Pooled human liver cytosol or S9 fractions

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (for S9 fractions to support any CYP metabolism, though AO does not require it)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, add the potassium phosphate buffer.

-

Add the human liver cytosol or S9 fraction to the buffer. The final protein concentration should be within a linear range for the assay (e.g., 0.5-1.0 mg/mL).

-

If using S9 fractions, add the NADPH regenerating system.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

-

Add this compound from the stock solution to initiate the metabolic reaction. The final substrate concentration should be below its Km if determining intrinsic clearance.

-

Incubate at 37°C with gentle shaking.

-

-

Time Point Sampling and Reaction Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

-

Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining this compound concentration versus time.

-

The slope of the linear portion of this plot gives the rate of depletion (k).

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k * incubation volume) / protein amount in mg

-

Visualizations

Experimental Workflow for In Vitro AO Clearance

Caption: Workflow for determining the in vitro clearance of this compound.

Logical Relationship in AO IVIVC

Caption: Logical flow for establishing an IVIVC for Aldehyde Oxidase substrates.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro-in vivo correlation for intrinsic clearance for drugs metabolized by human aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: PF-945863 Metabolic Stability Assay in Cryopreserved Human Hepatocytes

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-945863 is a xenobiotic compound metabolized primarily by cytosolic aldehyde oxidase (AO).[1] Understanding the metabolic stability of drug candidates is a critical step in preclinical drug development, as it influences pharmacokinetic properties such as half-life and oral bioavailability. Cryopreserved human hepatocytes are a valuable in vitro model for these studies as they contain a full complement of phase I and phase II metabolic enzymes, including aldehyde oxidase, and provide a system that closely mimics in vivo hepatic metabolism.

This application note provides a detailed protocol for assessing the metabolic stability of this compound using cryopreserved human hepatocytes. The protocol describes the thawing and plating of hepatocytes, incubation with this compound, sample analysis by LC-MS/MS, and subsequent data analysis to determine the compound's intrinsic clearance.

Principle

Cryopreserved human hepatocytes are thawed and cultured to form a monolayer. The cells are then incubated with this compound at a known concentration. Aliquots are taken at various time points, and the metabolic reaction is quenched. The concentration of the remaining this compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Materials and Reagents

-

Cryopreserved Human Hepatocytes (plateable)

-

Cryopreserved Hepatocyte Recovery Medium (CHRM®)

-

Williams' Medium E

-

Hepatocyte Plating Supplement Pack (serum-containing)

-

Hepatocyte Maintenance Supplement Pack (serum-free)

-

Collagen I-coated 48-well plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile with an internal standard (e.g., Tolbutamide)

-

Phosphate Buffered Saline (PBS)

-

Incubator (37°C, 5% CO₂, 95% humidity)

-

Orbital shaker

-

LC-MS/MS system

Experimental Protocols

Thawing and Plating of Cryopreserved Human Hepatocytes

-

Pre-warm the Cryopreserved Hepatocyte Recovery Medium (CHRM®) and Williams' Medium E with Plating Supplements to 37°C.

-

Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath for approximately 2 minutes.

-

Wipe the vial with 70% ethanol and transfer the contents to a conical tube containing 50 mL of pre-warmed CHRM®.

-

Centrifuge the cell suspension at 100 x g for 10 minutes at room temperature.

-

Aspirate the supernatant and gently resuspend the cell pellet in pre-warmed Williams' Medium E with Plating Supplements.

-

Determine cell viability and concentration using the trypan blue exclusion method.

-

Dilute the cell suspension to a final concentration of 0.8 x 10⁶ viable cells/mL in plating medium.

-

Seed 200 µL of the cell suspension into each well of a collagen I-coated 48-well plate (final cell density of 160,000 cells/well).[2]

-

Incubate the plate at 37°C, 5% CO₂, and 95% humidity for 4-6 hours to allow for cell attachment.[3]

-

After attachment, gently aspirate the plating medium and replace it with 200 µL of Williams' Medium E with Maintenance Supplements.

-

Incubate the cells overnight before initiating the assay.

This compound Metabolic Stability Assay

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

On the day of the assay, prepare a 2 µM working solution of this compound by diluting the stock solution in pre-warmed Williams' Medium E with Maintenance Supplements. The final DMSO concentration should not exceed 0.1%.

-

Aspirate the medium from the hepatocyte monolayer and wash once with 200 µL of PBS.

-

Add 100 µL of the 2 µM this compound working solution to each well.

-

Incubate the plate at 37°C on an orbital shaker at a low speed.

-

At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect 50 µL aliquots from the respective wells.

-

To quench the metabolic reaction, immediately add the 50 µL aliquot to a 96-well plate containing 100 µL of ice-cold acetonitrile with an internal standard.

-

Once all time points are collected, seal the 96-well plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area of this compound relative to the internal standard.

-

The percentage of remaining this compound at each time point is calculated relative to the 0-minute time point.

Data Analysis

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

-

Calculate the in vitro half-life (t½) using the following equation:

-

t½ = 0.693 / k

-

-

Calculate the in vitro intrinsic clearance (CLint) using the following equation:[4]

-

CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of cells (10⁶))

-

Data Presentation

Table 1: Example Metabolic Stability Data for this compound in Cryopreserved Human Hepatocytes

| Time (minutes) | This compound Remaining (%) | ln(% Remaining) |

| 0 | 100 | 4.61 |

| 15 | 85 | 4.44 |

| 30 | 72 | 4.28 |

| 60 | 51 | 3.93 |

| 120 | 26 | 3.26 |

| 240 | 7 | 1.95 |

Table 2: Example Calculated Pharmacokinetic Parameters for this compound

| Parameter | Value | Units |

| Elimination Rate Constant (k) | 0.0115 | min⁻¹ |

| In Vitro Half-life (t½) | 60.3 | minutes |

| In Vitro Intrinsic Clearance (CLint) | 7.19 | µL/min/10⁶ cells |

Visualizations

Caption: Metabolic pathway of this compound via aldehyde oxidase.

Caption: Experimental workflow for the this compound metabolic stability assay.

Caption: Logical relationship of the experimental steps.

References

- 1. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 2. bdj.co.jp [bdj.co.jp]

- 3. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

Application Note: A Proposed LC-MS/MS Method for the Quantification of PF-945863 and its Metabolites in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of PF-945863 and its putative metabolites in human plasma. The protocol provides a starting point for researchers, scientists, and drug development professionals to develop and validate a robust bioanalytical method. The described methodology includes sample preparation by protein precipitation, chromatographic separation using a C18 reversed-phase column, and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This application note serves as a comprehensive guide for the determination of this compound pharmacokinetics and metabolism.

Introduction

This compound is a pharmaceutical compound under investigation, and understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its clinical development. A sensitive and specific analytical method is required for the accurate quantification of this compound and its metabolites in biological matrices. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. This application note details a proposed LC-MS/MS method that can be adapted and validated for the quantification of this compound and its metabolites in human plasma, supporting pharmacokinetic and metabolic profiling studies.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation

A protein precipitation method is proposed for its simplicity and high-throughput capability.

-

Thaw plasma samples and reference standards at room temperature.

-

Vortex mix the plasma samples to ensure homogeneity.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex mix and centrifuge before injection into the LC-MS/MS system.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound and its metabolites need to be determined by infusing the pure compounds into the mass spectrometer.

Data Presentation

The quantitative data for this compound and its metabolites should be summarized in a clear and structured table. The following is a template for data presentation.

| Analyte | MRM Transition (m/z) | Calibration Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| This compound | To be determined | 1 - 1000 | 1 | 95 - 105 | < 15 |

| Metabolite 1 | To be determined | 1 - 1000 | 1 | 95 - 105 | < 15 |

| Metabolite 2 | To be determined | 1 - 1000 | 1 | 95 - 105 | < 15 |

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation

Visualizations

Experimental Workflow

Caption: Overall workflow for the LC-MS/MS quantification of this compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor like this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the quantification of this compound and its metabolites in human plasma. The described sample preparation, chromatography, and mass spectrometry conditions serve as a solid foundation for the development and validation of a robust bioanalytical assay. The successful implementation of this method will enable accurate pharmacokinetic and metabolic characterization, which is essential for the advancement of this compound in the drug development pipeline. Further optimization and validation of this method are necessary to ensure its suitability for specific research applications.

Application Notes and Protocols for PF-945863 in PBPK Modeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of PF-945863 in the development and validation of Physiologically Based Pharmacokinetic (PBPK) models. This compound is a known substrate of aldehyde oxidase (AO), a non-CYP enzyme that plays a significant role in the metabolism of numerous xenobiotics. Due to the complexities and species differences associated with AO-mediated metabolism, accurate prediction of human pharmacokinetics for AO substrates remains a challenge in drug development. This compound serves as a valuable tool compound for establishing and refining in vitro-in vivo extrapolation (IVIVE) methodologies and for validating PBPK models that aim to predict the clearance of AO substrates.

These notes offer detailed protocols for key in vitro experiments, summarize relevant quantitative data for model parameterization, and provide a logical workflow for the development of a PBPK model for an AO substrate like this compound.

Data Presentation

The successful development of a PBPK model relies on accurate input parameters. The following tables summarize the available quantitative data for this compound, which are essential for parameterizing and validating a PBPK model.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Source |

| Molecular Weight ( g/mol ) | Data not available in search results | - |

| logP | Data not available in search results | - |

| pKa | Data not available in search results | - |

Note: Researchers will need to obtain these physicochemical properties through experimental determination or in silico prediction for use in PBPK modeling software.

Table 2: In Vitro and In Vivo Clearance Data for this compound

| Parameter | Value | System | Source |

| Predicted In Vitro Intrinsic Clearance (CLint) | 38.8 - 44.6 mL/min/kg | Human Liver Cytosol/S9 | [1] |

| Observed In Vivo Intrinsic Clearance (CLint) | 35 mL/min/kg | Human | [1] |

Experimental Protocols

Accurate in vitro data is the foundation of a robust "bottom-up" PBPK model. The following protocols describe the key experiments required to determine the metabolic parameters of this compound.

Protocol 1: Determination of In Vitro Intrinsic Clearance (CLint) in Human Liver Cytosol (Substrate Depletion Method)

Objective: To determine the intrinsic clearance of this compound mediated by aldehyde oxidase in human liver cytosol.

Materials:

-

This compound

-

Pooled Human Liver Cytosol (from a reputable supplier)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Aldehyde Oxidase Inhibitor (e.g., Menadione)

-

Acetonitrile (ACN) with internal standard (for quenching and analysis)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (typically ≤ 0.5%) to avoid enzyme inhibition.

-

Prepare a working solution of this compound by diluting the stock solution in the incubation buffer. A typical substrate concentration is 1 µM.

-

Prepare a stock solution of the AO inhibitor (e.g., 100 mM Menadione in DMSO).

-

Thaw the pooled human liver cytosol on ice.

-

-

Incubation Setup:

-

Prepare two sets of incubation mixtures in a 96-well plate: one with and one without the AO inhibitor.

-

For the "- Inhibitor" wells: Add the required volume of potassium phosphate buffer and human liver cytosol (a typical protein concentration is 1 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes.

-

For the "+ Inhibitor" wells: Add the required volume of potassium phosphate buffer, human liver cytosol, and the AO inhibitor (e.g., to a final concentration of 10 µM Menadione). Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the this compound working solution to all wells.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding a volume of cold acetonitrile containing an appropriate internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the protein.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the half-life (t1/2) = 0.693 / k.

-

Calculate the in vitro intrinsic clearance (CLint, in µL/min/mg protein) using the following equation: CLint = (0.693 / t1/2) * (incubation volume / protein concentration)

-

The difference in clearance between the "- Inhibitor" and "+ Inhibitor" conditions indicates the contribution of AO to the metabolism of this compound.

-

PBPK Modeling Workflow

The following section outlines a typical workflow for developing a PBPK model for an AO substrate like this compound.

Logical Workflow for PBPK Model Development

A "bottom-up" approach is commonly used for PBPK model development, where the model is built based on in vitro data and physicochemical properties, and then verified and refined with in vivo data.

Key Steps in PBPK Model Development for this compound:

-

Define Model Structure: Select an appropriate PBPK model structure, typically a whole-body PBPK model that includes key organs and tissues.

-

Parameterize the Model:

-

System Parameters: Utilize the built-in physiological parameters of the PBPK software for the species of interest (e.g., human).

-

Compound Parameters:

-

Input the physicochemical properties of this compound (Table 1).

-

Input the in vitro intrinsic clearance data obtained from Protocol 1 (Table 2).

-

Determine or predict other parameters such as plasma protein binding and blood-to-plasma ratio.

-

-

-

In Vitro-In Vivo Extrapolation (IVIVE):

-

Scale the in vitro intrinsic clearance to the whole liver using appropriate scaling factors (e.g., hepatocellularity, microsomal protein per gram of liver).

-

The hepatic clearance (CLh) can then be predicted using models like the well-stirred model.

-

-

Application of Empirical Scaling Factors (ESF):

-

It is well-documented that IVIVE for AO substrates often underpredicts in vivo clearance.

-

To improve the prediction, an empirical scaling factor, derived from a set of known AO substrates, can be applied to the scaled in vitro CLint.

-

-

Model Simulation and Verification: